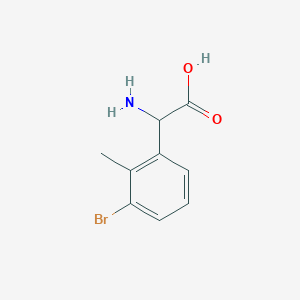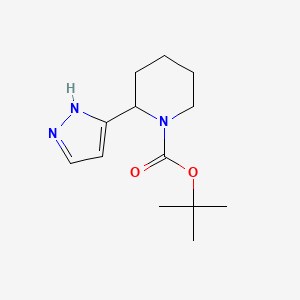
tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate”, there are related compounds that have been synthesized. For instance, a one-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates has been reported .Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate has been used in a variety of scientific research applications, including in the fields of pharmacology and biochemistry. In pharmacology, this compound has been used to study the effects of drugs on the body, as well as to develop new drugs. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes. Additionally, this compound has been used in the study of cell signaling pathways and the regulation of gene expression.
Wirkmechanismus
Tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate acts as an inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), which is a signaling molecule involved in a variety of cellular processes. By blocking PDE4, this compound increases the concentration of cAMP, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The increased concentration of cAMP caused by this compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to increase the production of nitric oxide, a signaling molecule involved in many physiological processes, including vasodilation and inflammation. Additionally, this compound has been shown to activate the enzyme adenylate cyclase, which is involved in the production of cAMP. Finally, this compound has been shown to increase the production of prostaglandins, which are involved in a variety of physiological processes, including inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and it is relatively stable in solution. Additionally, this compound is a potent inhibitor of PDE4, making it a useful tool for studying the effects of cAMP on biochemical and physiological processes. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound has a relatively short half-life, meaning that it needs to be replenished frequently in order to maintain its effectiveness. Additionally, this compound is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are numerous potential future directions for tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate. One potential direction is to explore the effects of this compound on other enzymes and signaling molecules, such as the enzyme adenylate cyclase and the signaling molecule nitric oxide. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory agent or as a treatment for certain diseases. Finally, this compound could be used as a tool to study the effects of cAMP on various cellular processes, such as cell proliferation and apoptosis.
Synthesemethoden
Tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate can be synthesized through a two-step process. The first step involves the reaction of tert-butyl 2-chloropiperidine-1-carboxylate with 1H-pyrazole-3-carboxaldehyde in the presence of a base catalyst. The second step involves the reaction of the resulting product with tert-butyl chloroformate in the presence of a base catalyst. The final product is a white crystalline solid with a melting point of 180-182°C.
Eigenschaften
IUPAC Name |
tert-butyl 2-(1H-pyrazol-5-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-9-5-4-6-11(16)10-7-8-14-15-10/h7-8,11H,4-6,9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXHWTNPCNYUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

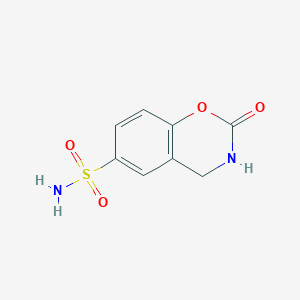
![1-azaspiro[4.6]undecane](/img/structure/B6617582.png)
![1-[(1,3-dihydro-2-benzofuran-5-yl)methyl]piperazine dihydrochloride](/img/structure/B6617586.png)

![2-[2-(carboxymethyl)adamantan-2-yl]acetic acid](/img/structure/B6617601.png)
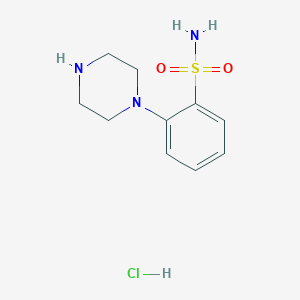
![7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6617611.png)
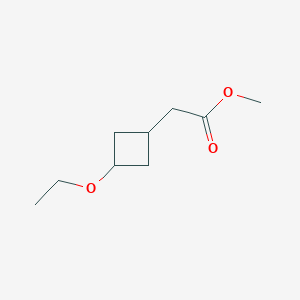
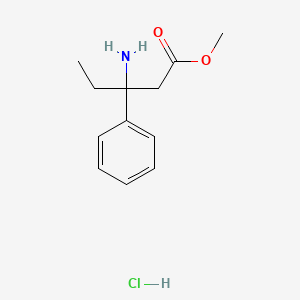
![(2R)-2-({3-[({4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl}methyl)amino]phenyl}formamido)pentanedioic acid](/img/structure/B6617637.png)
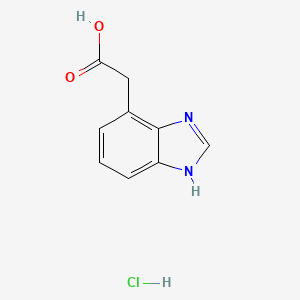
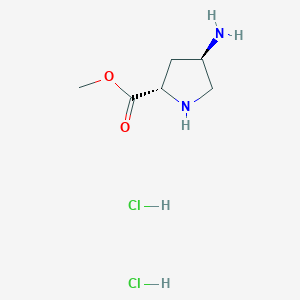
![tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate](/img/structure/B6617664.png)
